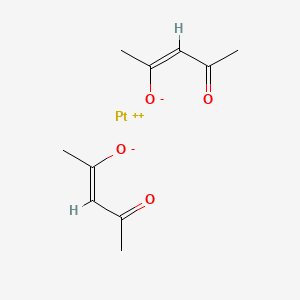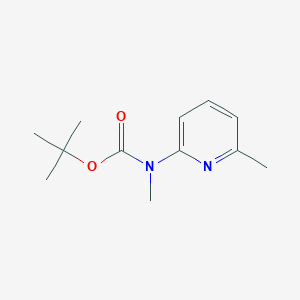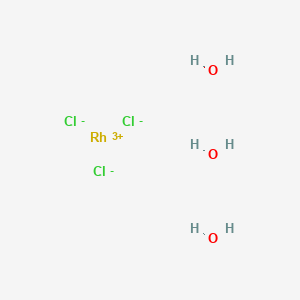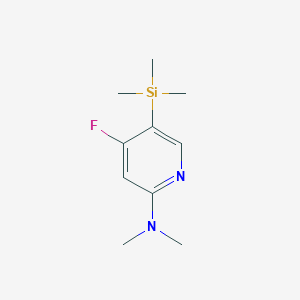
PLATINUM 2,4-PENTANEDIONATE
Vue d'ensemble
Description
Platinum 2,4-pentanedionate: is a coordination compound with the chemical formula C10H14O4Pt platinum(II) acetylacetonate . This compound is widely used in various fields due to its unique chemical properties and stability. It appears as a pale yellow crystalline solid and is known for its applications in catalysis, material science, and as a precursor in the synthesis of other platinum-based compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
-
Method 1:
- Dissolve 3.18g of K2[PtCl4] in 24mL of hot water .
- Add 9.5mL of KOH solution (1g KOH/3mL water) and heat gently until the solution turns yellow.
- Add 6.3mL of 2,4-pentanedione and heat to 50°C .
- A yellow precipitate forms within 1-1.5 hours. Maintain the temperature at 50°C.
- Cool the mixture, separate the crystals, and wash with water. Dry at 90°C. Yield is approximately 35%.
- Recrystallize from benzene to obtain pure platinum 2,4-pentanedionate .
-
Method 2:
- Dissolve 9g of 2,4-pentanedione in 40mL of 2.5mol/L NaOH solution .
- Slowly add this solution to a pre-prepared platinum(II) salt solution (350mL).
- A deep gray precipitate forms, which quickly turns pale yellow upon stirring.
- Adjust the pH to 4.5 by adding 10mol/L NaOH solution .
- Stir for 20 hours, filter the precipitate, wash with water, and dry under vacuum.
- Recrystallize from dichloromethane to obtain pure this compound .
Analyse Des Réactions Chimiques
Types of Reactions:
-
Oxidation:
-
Reduction:
-
Substitution:
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents at elevated temperatures.
Reduction: Hydrogen gas or hydrazine at high temperatures.
Substitution: Various ligands in the presence of suitable solvents and catalysts.
Major Products:
Oxidation: Platinum oxides.
Reduction: Metallic platinum.
Substitution: New platinum complexes with different ligands.
Applications De Recherche Scientifique
Chemistry:
Biology:
- Investigated for its potential use in biological systems due to its ability to form stable complexes with biomolecules .
Medicine:
Industry:
Mécanisme D'action
Mechanism:
- Platinum 2,4-pentanedionate exerts its effects primarily through its ability to form stable complexes with various substrates.
- The platinum center can coordinate with different ligands, facilitating various catalytic processes.
- In biological systems, it can interact with biomolecules, potentially leading to therapeutic effects .
Molecular Targets and Pathways:
- Targets include various organic molecules and biomolecules that can coordinate with the platinum center.
- Pathways involve the formation of stable platinum-ligand complexes that can undergo further chemical transformations .
Comparaison Avec Des Composés Similaires
- Palladium 2,4-pentanedionate
- Nickel 2,4-pentanedionate
- Copper 2,4-pentanedionate
Comparison:
- Platinum 2,4-pentanedionate is unique due to its higher stability and catalytic activity compared to its palladium, nickel, and copper counterparts.
- It is more effective in catalysis and material science applications due to the unique properties of platinum, such as higher resistance to oxidation and superior catalytic performance .
Propriétés
IUPAC Name |
(Z)-4-oxopent-2-en-2-olate;platinum(2+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H8O2.Pt/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2/b2*4-3-; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFRPGNCEJNEKU-FDGPNNRMSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Pt+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Pt+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4Pt | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow crystals; Insoluble in water; [Strem Chemicals MSDS] | |
| Record name | Platinum acetylacetonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16124 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
15170-57-7 | |
| Record name | Platinum acetylacetonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015170577 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Platinum, bis(2,4-pentanedionato-.kappa.O2,.kappa.O4)-, (SP-4-1)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis(pentane-2,4-dionato-O,O')platinum | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.642 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![disodium;(2S)-2-[[4-[2-(2-amino-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;heptahydrate](/img/structure/B7818853.png)

![2-[1-(2-amino-2-oxoethyl)cyclohexyl]acetamide](/img/structure/B7818869.png)
![(2R)-6-azaniumyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate](/img/structure/B7818874.png)


![7-benzyl-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one](/img/structure/B7818895.png)







